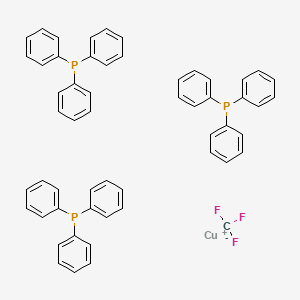

(Trifluoromethyl)tris(triphenylphosphine)copper(I)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Trifluoromethyl)tris(triphenylphosphine)copper(I) is a compound with the molecular formula C55H45CuF3P3 and a molecular weight of 919.43 . It is a solid substance at 20°C and is sensitive to moisture . The compound is white to almost white in color and appears as a powder or crystal .

Molecular Structure Analysis

The InChI code for (Trifluoromethyl)tris(triphenylphosphine)copper(I) is 1S/3C18H15P.CF3.Cu/c31-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h31-15H;; . This indicates that the compound consists of three triphenylphosphine (C18H15P) molecules, one trifluoromethyl (CF3) group, and one copper(I) atom.Physical And Chemical Properties Analysis

(Trifluoromethyl)tris(triphenylphosphine)copper(I) is a solid at 20°C and is sensitive to moisture . It has a melting point of 155°C (dec.) . The compound is slightly soluble in tetrahydrofuran .Scientific Research Applications

Complex Formation and Stability

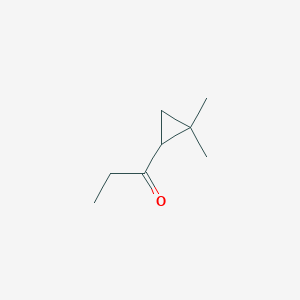

(Trifluoromethyl)tris(triphenylphosphine)copper(I) is involved in the formation of complexes with other chemical entities. For instance, it reacts with basic ketones like phenalenone, diphenylcyclopropenone, and tropone to form stable complexes that are resilient in both air and moisture. These complexes show good solubility in common organic solvents such as dichloromethane and chloroform (Chen et al., 2001).

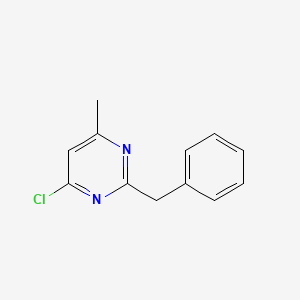

Catalytic Activity in Organic Reactions

This copper compound exhibits catalytic activities in organic synthesis. For example, in the presence of triphenylphosphine, copper(II) chloride catalyzes the ortho-acylation reaction of phenols with aryl aldehydes. This reaction is versatile, accommodating a wide range of starting materials and can be utilized to synthesize xanthone derivatives efficiently in a single step (Hu et al., 2012).

Synthesis of Nanoparticles

The compound is also used in synthesizing nanoparticles. Ethylene glycol-functionalized copper(II) carboxylates can be converted to tris(triphenylphosphine)copper(I) complexes upon reduction. These complexes can further produce copper nanoparticles by thermal decomposition, resulting in nanoparticles of various shapes and sizes, including spherical nanoparticles and nanorods. The properties and morphology of these nanoparticles can be modulated based on the precursor concentration (Adner et al., 2013).

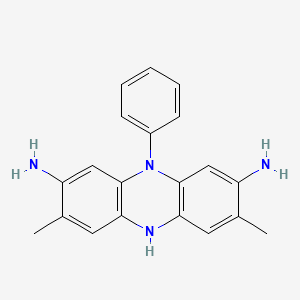

Molecular Structure Studies

Extensive studies have been conducted to understand the molecular structure and bonding of complexes involving (Trifluoromethyl)tris(triphenylphosphine)copper(I). Solid-state NMR and X-ray diffraction techniques have been used to study these complexes, revealing detailed information about bond angles, bond lengths, and the overall geometry of the copper complexes. Such studies are fundamental in comprehending the molecular behavior of these compounds and their stability under various conditions (Hanna et al., 2005).

Safety And Hazards

(Trifluoromethyl)tris(triphenylphosphine)copper(I) is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name |

copper(1+);trifluoromethane;triphenylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.CF3.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h3*1-15H;;/q;;;-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEZRALRKPUAPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[C-](F)(F)F.[Cu+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H45CuF3P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

919.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Trifluoromethyl)tris(triphenylphosphine)copper(I) | |

CAS RN |

325810-07-9 |

Source

|

| Record name | (Trifluoromethyl)tris(triphenylphosphine)copper(I) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)

![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)